![molecular formula C24H33Br3N4S2 B114756 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide CAS No. 144085-64-3](/img/structure/B114756.png)
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of phenylpyrimidines and has shown potential in various applications, including medicinal chemistry, drug discovery, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide is not fully understood. However, it is believed to interact with specific proteins and enzymes in biological systems, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide has been shown to have various biochemical and physiological effects. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent and to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide in lab experiments include its potential as a tool compound in drug discovery and its ability to act as a fluorescent probe for imaging biological systems. However, its limitations include its complex synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide. These include further studies on its mechanism of action, its potential as an anticancer agent, and its use as a fluorescent probe for imaging biological systems. Additionally, research could focus on optimizing its synthesis method and exploring its potential in other scientific research applications.
Conclusion
In conclusion, 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide is a chemical compound that has shown potential in various scientific research applications. Its synthesis method is complex, but it has advantages such as its potential as a tool compound in drug discovery and its ability to act as a fluorescent probe for imaging biological systems. Further research is needed to fully understand its mechanism of action and explore its potential in other areas of scientific research.
Synthesemethoden
The synthesis of 2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide involves several steps. The first step is the reaction of 2,4-dichloro-5-(2-dimethylaminoethylthio)pyrimidine with 2-bromo-3-nitrothiophene in the presence of a base to form 2-(3-(2-(3-(2-(dimethylamino)ethylthio)phenyl)pyrimidin-4-yl)phenylsulfanyl)-N,N-dimethylethanamine. The final product is obtained by reacting the intermediate with hydrobromic acid.
Wissenschaftliche Forschungsanwendungen
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide has shown potential in various scientific research applications. It has been used as a tool compound in drug discovery and medicinal chemistry. It has also been studied for its potential as a fluorescent probe for imaging biological systems.
Eigenschaften
CAS-Nummer |
144085-64-3 |
|---|---|
Produktname |
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide |
Molekularformel |
C24H33Br3N4S2 |
Molekulargewicht |
681.4 g/mol |
IUPAC-Name |
2-[3-[2-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]pyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine;trihydrobromide |
InChI |
InChI=1S/C24H30N4S2.3BrH/c1-27(2)13-15-29-21-9-5-7-19(17-21)23-11-12-25-24(26-23)20-8-6-10-22(18-20)30-16-14-28(3)4;;;/h5-12,17-18H,13-16H2,1-4H3;3*1H |
InChI-Schlüssel |
PHLWGQBNOIGCQR-UHFFFAOYSA-N |
SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
Kanonische SMILES |
CN(C)CCSC1=CC=CC(=C1)C2=NC(=NC=C2)C3=CC(=CC=C3)SCCN(C)C.Br.Br.Br |
Synonyme |
2-[3-[4-[3-(2-dimethylaminoethylsulfanyl)phenyl]pyrimidin-2-yl]phenyl] sulfanyl-N,N-dimethyl-ethanamine trihydrobromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





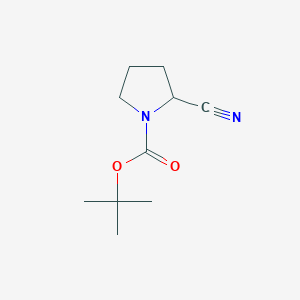
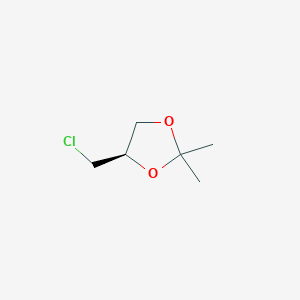
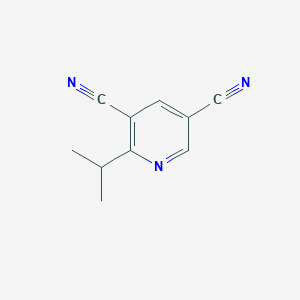
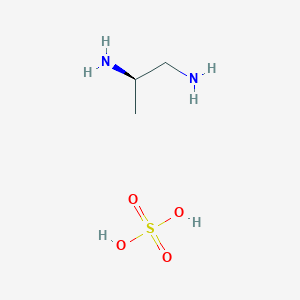
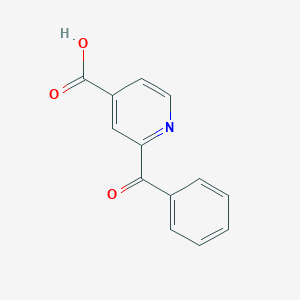
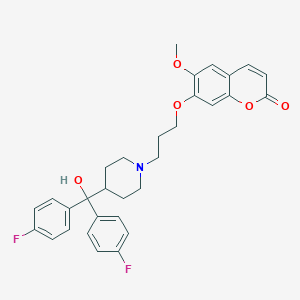
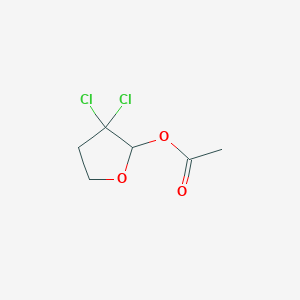
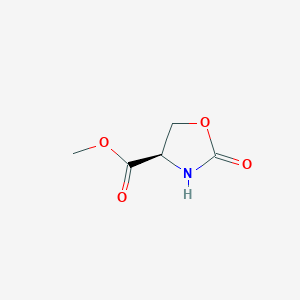

![2-(2H-1,3-benzodioxol-5-yl)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B114698.png)

